5,5'-dinitro-2H,2'H-3,3'-bi-1,2,4-triazole

energetic materials crystal density detonation performance

DNBT delivers a unique HMX-like density (1.903 g/cm³) with substantially lower impact sensitivity—a profile unattainable with conventional nitramines or insensitive explosives. Its acidic protons enable modular energetic salt synthesis for tailored detonation performance. For IM-compliant formulations, deep-well perforation charges, or cocrystal screening, DNBT is irreplaceable. Enquire now for technical specifications and sample ordering.

Molecular Formula C4H2N8O4
Molecular Weight 226.11 g/mol
CAS No. 30003-46-4
Cat. No. B1417398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5'-dinitro-2H,2'H-3,3'-bi-1,2,4-triazole
CAS30003-46-4
Molecular FormulaC4H2N8O4
Molecular Weight226.11 g/mol
Structural Identifiers
SMILESC1(=NNC(=N1)[N+](=O)[O-])C2=NNC(=N2)[N+](=O)[O-]
InChIInChI=1S/C4H2N8O4/c13-11(14)3-5-1(7-9-3)2-6-4(10-8-2)12(15)16/h(H,5,7,9)(H,6,8,10)
InChIKeyAHXZYSSGVZAEPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5'-Dinitro-2H,2'H-3,3'-bi-1,2,4-triazole (DNBT) Procurement Specifications and Energetic Properties


5,5'-Dinitro-2H,2'H-3,3'-bi-1,2,4-triazole (CAS 30003-46-4, DNBT) is a thermally stable, nitrogen-rich heterocyclic energetic compound with a symmetric bis-triazole backbone bearing two nitro substituents [1]. The compound exhibits a high experimental crystal density of 1.903 g cm⁻³ at ambient temperature [2], and its acidic triazole protons enable the formation of energetic salts with nitrogen-rich cations for tailored performance [3]. DNBT belongs to the azole-based high-energy density material (HEDM) class and is recognized for possessing high detonation velocity and lower impact sensitivity relative to benchmark military explosives such as HMX [4].

Why 5,5'-Dinitro-2H,2'H-3,3'-bi-1,2,4-triazole Cannot Be Interchanged with Generic Bis-Triazoles or Nitroazoles


Within the class of bis-triazole and nitroazole energetic compounds, simple substitution with other nitrogen-rich heterocycles fails because DNBT occupies a distinct performance envelope defined by the interplay of its symmetric 3,3′-bi-1,2,4-triazole core, the precise positioning of nitro groups at the 5,5′ positions, and the resulting intermolecular hydrogen-bonding network [1]. Unlike amino-substituted analogs (e.g., DABT) or N-oxide derivatives (e.g., DNBTO), DNBT's protonated triazole rings confer unique salt-forming capacity that is absent in methylated or oxidized variants, while its nitro substitution pattern yields a higher density than non-nitrated bis-triazoles [2]. Generic substitution with other thermally stable explosives (e.g., TATB, NTO) or denser nitramines (e.g., RDX, HMX) fundamentally alters the sensitivity-performance balance: DNBT provides a specific combination of thermal stability (T_d > 220 °C), high crystal density (1.903 g cm⁻³), and reduced impact sensitivity relative to HMX that cannot be replicated by any single alternative without trade-offs in one or more parameters [3]. The quantitative evidence below establishes the specific dimensions where DNBT is irreplaceable for applications requiring this exact sensitivity-stability-density profile.

Quantitative Differentiation Evidence for 5,5'-Dinitro-2H,2'H-3,3'-bi-1,2,4-triazole (DNBT) Relative to Analogs and Alternatives


Crystal Density Advantage of DNBT Over Non-Nitrated Bis-Triazoles and Standard Explosives

DNBT exhibits an experimentally determined crystal density of 1.903 g cm⁻³ at ambient temperature as measured by single-crystal X-ray diffraction [1]. This density substantially exceeds that of the non-nitrated parent scaffold 3,3′-bi-1,2,4-triazole (density not reported but substantially lower) and the amino-substituted analog DABT (5,5′-diamino-3,3′-bi-1,2,4-triazole). The 1.903 g cm⁻³ value approaches the density of benchmark explosive HMX (1.91 g cm⁻³) while maintaining superior thermal stability and reduced sensitivity [2].

energetic materials crystal density detonation performance HEDM

Impact Sensitivity Reduction of DNBT Compared to HMX Benchmark

DNBT and its azole-based analogs possess lower impact sensitivity compared to the standard military explosive HMX, a critical safety advantage for handling, transport, and insensitive munition applications [1]. While DNBT itself exhibits impact sensitivity of approximately 25–30 J (specific BAM fallhammer values vary across studies and measurement conditions), this represents a significant safety margin over HMX (typically 7–10 J). The reduced sensitivity originates from the extensive intermolecular hydrogen-bonding network in the DNBT crystal lattice, which dissipates mechanical energy more effectively than the molecular packing in nitramine explosives [2].

impact sensitivity insensitive munitions safety DNBT

Thermal Stability Superiority of Cu-DNBT Coordination Polymer Over Parent DNBT and Ni-DNBT Analog

Coordination polymerization of DNBT with Cu(II) yields Cu-DNBT, a dense explosive coordination polymer that exhibits thermal stability superior to both the parent DNBT compound and its Ni-DNBT analog. Cu-DNBT demonstrates stability at temperatures exceeding 300 °C, whereas the onset decomposition temperature of uncomplexed DNBT is approximately 220–226 °C as determined by differential scanning calorimetry (DSC) [1]. The Cu-DNBT framework achieves the highest density among all DNBT-based energetic materials reported to date [2]. A comparative MOF study further demonstrated that DNBT-based Cu-MOF complexes achieve decomposition temperatures of 323 °C (Complex 1) and 333.3 °C (Complex 2 with N-oxide ligand), substantially exceeding the thermal stability of the parent DNBT [3].

thermal stability coordination polymer MOF high-temperature energetics

DNBTDO Derivative Detonation Performance Relative to RDX Benchmark

DNBTDO (an N-oxide derivative of DNBT) has been characterized as an energetic material with a detonation velocity (V_det) of 8411 m s⁻¹ and a detonation pressure (p_CJ) of 3.3 × 10¹⁰ Pa (33 GPa) at a density of 1.868 g cm⁻³ [1]. This performance represents approximately 96% of the detonation performance of RDX, a standard military secondary explosive. The DNBTDO derivative exhibits a sensitivity profile slightly higher than that of RDX while achieving near-RDX performance from a molecular scaffold that is structurally distinct from nitramines and offers alternative formulation pathways [1].

detonation velocity DNBTDO RDX performance benchmark

Cocrystal Engineering Reduces Impact Sensitivity While Preserving Detonation Performance

Computational analysis of DNBT-based energetic cocrystals demonstrates that cocrystallization with nitroaromatic coformers (TNB, TNT, picric acid) significantly reduces impact sensitivity while minimally affecting crystal density and detonation performance [1]. The PA/DNBT cocrystal exhibits the highest binding energy among the three cocrystals studied, corresponding to the largest crystal lattice stability and the lowest impact sensitivity [2]. The introduction of coformer substituents slightly affects crystal density but produces substantial sensitivity reductions through enhanced intermolecular interactions—specifically weak C–H⋯O hydrogen bonds and NO₂–π stacking interactions that are more pronounced in the cocrystals than the N–H⋯O interactions in pure DNBT [3].

cocrystal impact sensitivity reduction detonation performance DNBT

DNBT-Based MOF Density Superiority Over Previously Reported Copper-Based MOFs

Metal-organic frameworks constructed using DNBT as the nitrogen-rich ligand achieve densities substantially higher than previously reported copper-based MOFs. Complex 1, [Cu(DNBT)(ATRZ)₃]ₙ, exhibits a density of 1.93 g cm⁻³, while Complex 2, [Cu(DNBTO)(ATRZ)₂(H₂O)₂]ₙ (incorporating the N-oxide analog DNBTO), reaches 1.96 g cm⁻³ [1]. For comparison, typical copper-based MOFs without polynitro heterocyclic ligands generally exhibit densities in the 0.9–1.5 g cm⁻³ range. The high density originates from the rigid polynitro heterocyclic DNBT ligand framework and the efficient crystal packing enabled by the coordination geometry [2].

MOF density metal-organic framework energetic materials DNBT

Procurement-Driven Application Scenarios for 5,5'-Dinitro-2H,2'H-3,3'-bi-1,2,4-triazole (DNBT)


Insensitive Munition (IM) Formulations Requiring Near-HMX Density with Reduced Impact Sensitivity

DNBT achieves a crystal density of 1.903 g cm⁻³ [1] while exhibiting impact sensitivity substantially lower than that of HMX (requiring approximately 2.5–4× higher impact energy for initiation) [2]. This combination supports IM-compliant explosive formulations that meet insensitive munition requirements without sacrificing the density-driven detonation performance typically associated with sensitive nitramine explosives. Procurement of DNBT is indicated for programs where the HMX-like density must be retained but the HMX-level sensitivity is unacceptable.

High-Temperature Energetic Materials for Deep-Well Perforation and Thermally Stressed Munitions

Cu-DNBT coordination polymers and DNBT-based metal-organic frameworks demonstrate thermal stability exceeding 300 °C—a >100 °C improvement over parent DNBT (220–226 °C) [3]. This thermal stability window enables procurement of DNBT-derived materials for deep-well oil and gas perforation charges, space propulsion pyrotechnic components, and other applications where exposure to sustained elevated temperatures would degrade conventional secondary explosives. The high density (1.93–1.96 g cm⁻³) of these MOF derivatives further ensures that performance is not compromised for thermal stability [4].

Energetic Salt Synthesis Platform for Tailored Detonation Performance

The acidic protons on the triazole rings of DNBT enable deprotonation to form energetic salts with nitrogen-rich cations (ammonium, hydrazinium, guanidinium, aminoguanidinium, triaminoguanidinium) [5]. This salt-forming capacity provides a modular platform for tuning detonation parameters—heat of formation, oxygen balance, and detonation velocity/pressure—through cation selection without altering the core DNBT scaffold. Procurement of DNBT as a precursor enables the synthesis of a library of energetic salts for application-specific performance optimization, a capability not offered by non-protonated bis-triazole analogs.

Energetic Cocrystal Engineering for Sensitivity Reduction

DNBT forms stable cocrystals with nitroaromatic coformers (TNB, TNT, picric acid) that significantly reduce impact sensitivity while preserving crystal density and detonation performance [6]. The PA/DNBT cocrystal exhibits the highest binding energy and lowest sensitivity among the DNBT cocrystal series, demonstrating that cocrystallization is a validated approach to fine-tune the sensitivity-performance balance using DNBT as a common energetic building block [7]. Procurement of DNBT supports cocrystal screening programs for next-generation insensitive energetic formulations.

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